1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate
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Overview
Description
1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C15H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a phenyl group and a propionate ester moiety attached to the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate typically involves the esterification of 1,4-dimethyl-3-phenyl-3-pyrrolidinol with propionic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-phenyl-3-pyrrolidinyl propanoate hydrochloride: A similar compound with a hydrochloride salt form.
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinyl propanoate hydrochloride: Another derivative with an ethyl group instead of a methyl group.
Uniqueness
1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a propionate ester moiety attached to the pyrrolidine ring sets it apart from other similar compounds .
Properties
CAS No. |
102280-75-1 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(1,4-dimethyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C15H21NO2/c1-4-14(17)18-15(11-16(3)10-12(15)2)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI Key |
ZYPZDVCEBCVJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CN(CC1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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